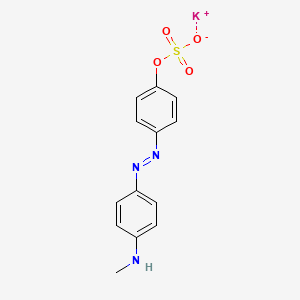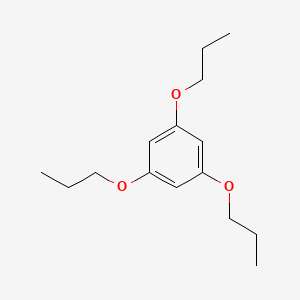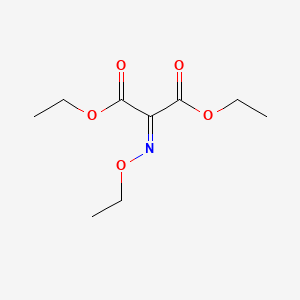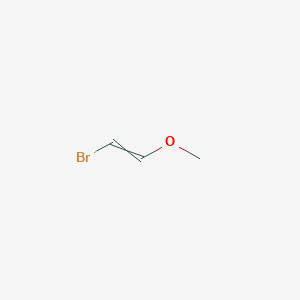
5-Ethyl-5-(2-methoxyethyl)barbituric acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-5-(2-methoxyethyl)barbituric acid sodium salt is a derivative of barbituric acid, a class of compounds known for their central nervous system depressant properties. This compound is structurally characterized by the presence of ethyl and methoxyethyl groups attached to the barbituric acid core. It is commonly used in various scientific and medical applications due to its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(2-methoxyethyl)barbituric acid sodium salt typically involves the reaction of diethyl malonate with urea in the presence of sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl iodide and methoxyethyl chloride to introduce the ethyl and methoxyethyl groups, respectively. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-5-(2-methoxyethyl)barbituric acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The ethyl and methoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted barbiturates depending on the reagents used.
Applications De Recherche Scientifique
5-Ethyl-5-(2-methoxyethyl)barbituric acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein binding.
Medicine: Utilized as a sedative and anticonvulsant in clinical settings.
Industry: Used in the manufacture of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The compound exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the binding of GABA to its receptors, it increases the inhibitory effects of GABA, leading to sedation and anticonvulsant activity. The molecular targets include GABA_A receptors, and the pathways involved are related to the modulation of chloride ion channels.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Pentobarbital: Known for its use in anesthesia and euthanasia.
Secobarbital: Used as a short-acting sedative and hypnotic.
Uniqueness
5-Ethyl-5-(2-methoxyethyl)barbituric acid sodium salt is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the methoxyethyl group enhances its solubility and bioavailability compared to other barbiturates.
Propriétés
Numéro CAS |
66968-67-0 |
|---|---|
Formule moléculaire |
C9H13N2NaO4 |
Poids moléculaire |
236.20 g/mol |
Nom IUPAC |
sodium;5-ethyl-5-(2-methoxyethyl)pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C9H14N2O4.Na/c1-3-9(4-5-15-2)6(12)10-8(14)11-7(9)13;/h3-5H2,1-2H3,(H2,10,11,12,13,14);/q;+1/p-1 |
Clé InChI |
LMSCABMQZRVTEQ-UHFFFAOYSA-M |
SMILES canonique |
CCC1(C(=O)NC(=O)[N-]C1=O)CCOC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,6-Dioxaspiro[4.5]dec-3-en-2-one](/img/structure/B14465530.png)
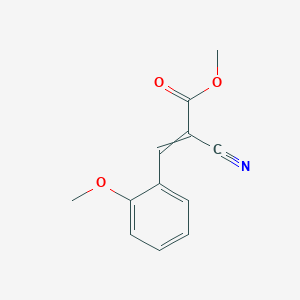
![6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14465550.png)

